1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
1-[(4-Ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thieno[3,2-d]pyrimidine-2,4-dione derivative with substitutions at the 1- and 3-positions. The 1-position features a 4-ethenylphenylmethyl group, while the 3-position is substituted with a 3-fluorophenyl group. The thieno[3,2-d]pyrimidine core provides a rigid aromatic scaffold, and the substituents influence electronic properties, solubility, and target binding .
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2S/c1-2-14-6-8-15(9-7-14)13-23-18-10-11-27-19(18)20(25)24(21(23)26)17-5-3-4-16(22)12-17/h2-12,18-19H,1,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVXYOGOGILQDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS Number: 1326849-16-4) is a synthetic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features of this compound, incorporating both thieno and pyrimidine moieties, suggest diverse biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 380.4 g/mol. The structure includes a thieno[3,2-d]pyrimidine core which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C21H17FN2O2S |
| Molecular Weight | 380.4 g/mol |
| CAS Number | 1326849-16-4 |
Biological Activity
Research indicates that compounds within the thieno[3,2-d]pyrimidine class exhibit various biological activities including anticancer, antimicrobial, and antiviral properties. The specific biological activity of 1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione has been explored through several studies:
1. Anticancer Activity
Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidines demonstrate significant anticancer properties. For instance, compounds similar to the target compound have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in cancer progression. In one study, a related thienopyrimidine derivative exhibited an IC50 value in the low nanomolar range against breast cancer cells .
2. Antimicrobial Properties
Thieno[3,2-d]pyrimidine derivatives have also been tested for their antimicrobial activities. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
3. Antiviral Effects
Emerging data suggests potential antiviral properties for thieno[3,2-d]pyrimidines. Compounds in this category have been evaluated for their ability to inhibit viral replication in vitro. For example, certain derivatives have shown promise against influenza and other viral pathogens .
Case Study 1: Anticancer Efficacy
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that modifications at the phenyl ring significantly affected their anticancer activity. The study utilized various cancer cell lines and reported that specific substitutions led to enhanced cytotoxicity.
Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, a related thienopyrimidine compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth with minimum inhibitory concentration (MIC) values suggesting strong antibacterial potential.
The biological activity of 1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is believed to involve interaction with specific enzymes or receptors within cells:
- Kinase Inhibition : Many thienopyrimidine derivatives act as kinase inhibitors by binding to the ATP-binding site of target kinases.
- DNA Intercalation : Some compounds may intercalate into DNA strands disrupting replication processes.
Comparison with Similar Compounds
Structural Analysis of the Target Compound
The thieno[3,2-d]pyrimidine-2,4-dione core combines a thiophene ring fused with a pyrimidine-dione system. Key structural features include:
- The ethenyl moiety may enhance lipophilicity, impacting membrane permeability .
- 3-Position substitution : A 3-fluorophenyl group contributes electron-withdrawing effects, stabilizing the dione system and modulating hydrogen-bonding interactions .
Comparison with Similar Compounds
Core Structure Variations
Substituent Effects
- Fluorophenyl vs. Fluorine’s smaller size minimizes steric hindrance, improving target binding .
Ethenylphenylmethyl vs. Oxadiazole :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
